Conditioned Avoidance Response (CAR): Null Effect of (-)-Normacromerine at 100 mg/kg vs. Mescaline-Induced Impairment at 35 mg/kg
In a direct head-to-head behavioral pharmacology study, (-)-normacromerine (administered as its hydrochloride salt) produced no disruption of the conditioned avoidance response (CAR) in rats at intraperitoneal doses up to 100 mg/kg. In the same paradigm, the comparator mescaline significantly inhibited CAR at doses of 35 and 65 mg/kg, as evidenced by prolonged response latencies . This differential was consistently reproduced across independent studies, with a secondary investigation confirming that only the highest tested dose of normacromerine could impair CAR, whereas mescaline, psilocin, and amphetamine all enhanced CAR performance .
| Evidence Dimension | Minimum effective dose for conditioned avoidance response disruption in rats (CAR task) |
|---|---|
| Target Compound Data | No CAR disruption observed at doses up to 100 mg/kg IP (hydrochloride salt); brain levels reached 5–30 µg/g tissue |
| Comparator Or Baseline | Mescaline: CAR disruption observed at 35 mg/kg and 65 mg/kg IP; Psilocin and Amphetamine also enhanced CAR response |
| Quantified Difference | (-)-Normacromerine >100 mg/kg vs. Mescaline 35 mg/kg; >2.9-fold higher dose required for any effect, yet still minimal compared to mescaline's robust disruption |
| Conditions | Male Sprague-Dawley rats; shuttle-avoidance task; intraperitoneal injection; observation period of up to 1 hour post-injection |
Why This Matters
A procurement decision for a behavioral pharmacology tool compound must account for this stark potency difference: mescaline cannot serve as a proxy for studying normacromerine's mechanism, and vice versa, because normacromerine does not engage the CAR-disrupting pathways that define mescaline's psychoactive signature.
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- [2] Bourn WM, Keller WJ, Bonfiglio JF. Psychoactivity of normacromerine in animals. Life Sci. 1978 Sep 18;23(11):1175-84. doi: 10.1016/0024-3205(78)90352-1. View Source
